Tetromycin B
Description
Overview of Macrocyclic Spirotetronate Polyketides in Natural Product Chemistry
Macrocyclic spirotetronate polyketides are a significant class of microbial metabolites known for their complex chemical structures and potent biological activities. acs.orgnih.govacs.orgnih.gov These natural products are primarily produced by bacteria, particularly from the genus Streptomyces. nih.govmdpi.comscialert.net Structurally, they are distinguished by a unique spirotetronate motif, which consists of a cyclohexene (B86901) ring spiro-linked to a tetronic acid moiety. acs.orgnih.gov This core structure is embedded within a large macrocyclic ring. acs.orgnih.govacs.orgnih.gov
Further structural diversity is often introduced through glycosylation at the periphery of the macrocycle and the presence of other features like a trans-decalin ring system. acs.orgnih.gov The intricate architecture and varied functional groups of spirotetronate polyketides contribute to their wide range of biological effects, which include notable antibiotic and antitumor properties. acs.orgnih.gov This has made them a focal point in natural product chemistry and drug discovery. nih.govnih.gov
Discovery and Isolation Context of Glenthmycin K Parent Series (Glenthmycins A–M)
The parent compounds, glenthmycins A–M, are a series of 13 new macrocyclic spirotetronates. researchgate.netnih.govacs.org They were discovered through the chemical investigation of Streptomyces sp. CMB-PB041, a bacterium isolated from an Australian pasture plant. nih.govresearchgate.netnih.govacs.org The isolation and characterization process was guided by modern analytical techniques, including miniaturized cultivation profiling and molecular network analysis. researchgate.netnih.govacs.orguq.edu.au
The structures of glenthmycins A–M were determined using detailed spectroscopic analysis, chemical degradation, and derivatization studies. nih.govacs.orguq.edu.au For instance, the hydrolysis of glenthmycin B yielded its aglycone, whose absolute configuration was confirmed by X-ray analysis, and two unexpected amino sugar residues. researchgate.netnih.govacs.org These findings provided crucial insights into the structural framework of the glenthmycin family.
Significance of Glenthmycin K as a Semisynthetic Analogue
Glenthmycin K itself is one of the naturally occurring compounds in the A-M series. nih.gov However, a key development in this class is the creation of semisynthetic analogues to explore structure-activity relationships (SAR). researchgate.netnih.govacs.org Among these, the derivative glenthmycin K 9-valerate stands out for its significantly enhanced biological activity. researchgate.netnih.govacs.orguq.edu.au
The SAR analysis, which included the natural glenthmycins (1-13) and several semisynthetic analogues, identified a promising antibacterial pharmacophore effective against Gram-positive bacteria. researchgate.netnih.govacs.org The glenthmycin K 9-valerate analogue was unique in its potent inhibition of a full panel of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.netnih.govacs.org This derivative demonstrated IC₅₀ values in the low micromolar range (0.2–1.6 μM) against these challenging pathogens, without showing detectable cytotoxicity against fungal or human carcinoma cells. researchgate.netnih.govacs.orguq.edu.au This highlights the potential of semisynthetic modification to optimize the therapeutic properties of the glenthmycin scaffold.
Research Findings
The antibacterial activity of the most notable semisynthetic analogue, glenthmycin K 9-valerate, was evaluated against a panel of clinically significant Gram-positive bacteria. The following table summarizes its potent inhibitory concentrations.
| Target Pathogen | IC₅₀ (μM) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.2 - 1.6 |
| Vancomycin-resistant Enterococci (VRE) | 0.2 - 1.6 |
| Other Gram-positive pathogens | 0.2 - 1.6 |
| Data sourced from references researchgate.netnih.govacs.orguq.edu.au |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H46O5 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |
InChI Key |
DACFQDZSKBTCCU-GFOSAGFWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |
Origin of Product |
United States |
Biosynthesis and Origin of Glenthmycin Precursors
Microbial Source: Streptomyces sp. CMB-PB041
The Glenthmycins, including Glenthmycin K, are exclusively derived from the actinomycete bacterium Streptomyces sp. CMB-PB041 researchgate.netnih.gov. This specific microbial strain was identified as the producer of a suite of thirteen novel macrocyclic spirotetronates, collectively named Glenthmycins A through M researchgate.netnih.gov. The isolation and characterization of these compounds were facilitated by advanced techniques such as miniaturized cultivation profiling and molecular network analysis, which allowed for the comprehensive mapping of the strain's metabolic output researchgate.netnih.gov.
Environmental Niche of Producing Organism
Streptomyces sp. CMB-PB041 was isolated from Australian pasture plants researchgate.netnih.govresearchgate.netresearchgate.net. This ecological origin suggests that the bacterium thrives in soil environments associated with these plants, where it likely competes with other microorganisms and interacts with its plant host. The specific conditions and microenvironment of these pasture soils contribute to the selective pressures that have shaped the organism's capacity to produce complex secondary metabolites like the Glenthmycins.
Polyketide Biosynthetic Pathways: General Considerations for Spirotetronates
Spirotetronates represent a significant class of natural products characterized by a unique spirocyclic ketal moiety embedded within a larger macrocyclic structure acs.orgnih.govmdpi.comnih.gov. Their biosynthesis is predominantly orchestrated by Type I Polyketide Synthase (PKS) machinery nih.govmdpi.comnih.gov. This complex enzymatic system assembles the carbon backbone of the molecule through iterative cycles of condensation, reduction, and dehydration, using simple carboxylic acid derivatives as starter units nih.govmdpi.com.
The general biosynthetic route for spirotetronates typically involves the following key stages:
Chain Elongation: The PKS enzymes, through a series of loading, condensation, and modification steps, extend a growing polyketide chain by incorporating malonyl-CoA or methylmalonyl-CoA units nih.govmdpi.com.
Tetronic Acid Formation: A crucial intermediate is formed when a glyceryl unit, often derived from glycerol-3-phosphate, is incorporated, leading to the formation of a tetronic acid ring system nih.govmdpi.com.
Intramolecular Diels-Alder (IMDA) Reaction: The defining step in spirotetronate biosynthesis is an enzyme-catalyzed intramolecular Diels-Alder reaction. This cycloaddition occurs between a conjugated diene and a dienophile within the polyketide chain, creating the characteristic spirocyclic core and often a decalin ring system acs.orgnih.govnih.govrsc.orgrsc.orgresearchgate.netresearchgate.net. These reactions are mediated by specialized enzymes known as Diels-Alderases rsc.orgrsc.orgresearchgate.netresearchgate.net.
Post-PKS Modifications: Following the formation of the spirotetronate skeleton, further enzymatic modifications such as oxidations, glycosylations, or acylations may occur to yield the final, complex natural products nih.gov.
Spirotetronates are broadly classified into Class I and Class II, differing primarily in the timing and nature of the IMDA reaction relative to the formation of the tetronic acid moiety and the presence of a decalin ring nih.govnih.gov.
Investigation of Biosynthetic Potential and Metabolic Profiles
The investigation into the biosynthetic potential of Streptomyces sp. CMB-PB041 involved detailed cultivation studies and advanced analytical techniques like molecular network analysis researchgate.netnih.gov. These methods were instrumental in identifying and characterizing the thirteen Glenthmycins (A-M) produced by the organism researchgate.netnih.gov. The structural elucidation of these compounds was achieved through a combination of rigorous spectroscopic analysis, chemical degradation, derivatization, and mechanistic studies, providing insights into their complex macrocyclic spirotetronate architecture researchgate.netnih.gov.
Furthermore, the research identified the specific biosynthetic gene clusters responsible for the production of the Glenthmycins within the Streptomyces sp. CMB-PB041 genome acs.org. A comprehensive structure-activity relationship (SAR) analysis was also conducted on the isolated Glenthmycins and their semi-synthetic derivatives. This analysis revealed that Glenthmycin K, particularly in its 9-valerate form, exhibited potent inhibitory activity against a broad spectrum of Gram-positive pathogens, underscoring its significance within this class of compounds researchgate.netnih.govacs.org.
Table 1: Producing Organism and Environmental Niche
| Organism Name | Source/Niche | Key Metabolites Produced | References |
| Streptomyces sp. CMB-PB041 | Australian pasture plant-derived | Glenthmycins A-M | researchgate.netnih.govresearchgate.netresearchgate.net |
Table 2: General Spirotetronate Biosynthetic Pathway Stages
| Stage | Description | Associated Machinery/Enzymes | References |
| 1 | Iterative chain elongation of a polyketide precursor. | Type I Polyketide Synthase (PKS) | nih.govmdpi.comnih.gov |
| 2 | Incorporation of a glyceryl unit to form a tetronic acid moiety. | PKS machinery, CoA intermediates | nih.govmdpi.com |
| 3 | Enzyme-catalyzed intramolecular Diels-Alder (IMDA) reaction to construct the spirocyclic core. | Diels-Alderase enzymes | acs.orgnih.govnih.govrsc.orgrsc.orgresearchgate.netresearchgate.net |
| 4 | Post-PKS modifications, including oxidations, glycosylations, or acylations. | Various enzymes | nih.gov |
Structural Elucidation Methodologies for Glenthmycin K and Analogues
Application of Advanced Spectroscopic Techniques
Modern spectroscopic techniques were fundamental to piecing together the molecular framework of the glenthmycin family. A comprehensive analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided the initial and most substantial evidence for the planar structures and connectivity of these natural products. nih.govresearchgate.net
NMR spectroscopy was a cornerstone in the structural elucidation of the glenthmycins. Both one-dimensional (1D), such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments were extensively used to assemble the molecular puzzle. researchgate.net
Table 1: Representative NMR Data for Key Structural Moieties in Glenthmycins
| Moiety | ¹H Chemical Shift (δ) Range (ppm) | ¹³C Chemical Shift (δ) Range (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Spirotetronate Core | 3.5 - 5.0 | 90 - 205 | Protons on the cyclohexene (B86901) ring to carbons in the tetronate ring |
| Macrocyclic Ring | 1.0 - 6.0 | 15 - 175 | Various long-range correlations defining the macrocycle |
Note: The data presented are generalized ranges and key correlations typical for the glenthmycin class of compounds, based on detailed spectroscopic analysis.
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula for each glenthmycin analogue. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. researchgate.net This information was vital for confirming the number of carbon, hydrogen, oxygen, and nitrogen atoms in Glenthmycin K and its sister compounds, which corroborated the structural fragments proposed by NMR analysis. nih.gov
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can define the connectivity of a molecule, determining its absolute three-dimensional arrangement (stereochemistry) often requires other methods. For the glenthmycin family, single-crystal X-ray crystallography provided the definitive answer for the absolute configuration of the core structure. acs.orguq.edu.au
Researchers were unable to obtain crystals of the intact glycosides. To overcome this, they performed a chemical degradation of a representative analogue, Glenthmycin B. nih.gov Acid hydrolysis of Glenthmycin B cleaved the sugar moieties, yielding the aglycone (designated as compound 14). acs.org This aglycone was successfully crystallized, and its structure was solved by X-ray diffraction analysis. acs.orgresearchgate.net This analysis unambiguously determined the relative and absolute stereochemistry of all chiral centers within the macrocyclic core, which was then extrapolated to the entire family of glenthmycin natural products, including Glenthmycin K. nih.govresearchgate.net
Chemical Degradation and Derivatization Approaches in Structural Assignment
In conjunction with modern spectroscopy, classical chemical techniques played a critical role in confirming the structural assignments of the glenthmycins. nih.govuq.edu.au These methods involve chemically modifying the molecule to yield simpler, more easily identifiable products or to probe specific functional groups.
The hydrolysis of Glenthmycin B to its aglycone for X-ray analysis is a prime example of a chemical degradation strategy. acs.orgresearchgate.net Furthermore, the glenthmycins were found to be stable under acidic conditions. However, when isomeric glenthmycins were treated with a base, they underwent a rapid intramolecular trans-esterification, leading to a mixture of related isomers. acs.orgnih.gov This reactivity helped to confirm the relationships between different analogues and the location of ester functionalities. acs.org Additionally, the creation of semi-synthetic derivatives, such as Glenthmycin K 9-valerate, was instrumental in structure-activity relationship (SAR) studies. acs.org
Table 2: Summary of Chemical Methodologies in Glenthmycin Elucidation
| Method | Compound(s) | Purpose | Outcome |
|---|---|---|---|
| Acid Hydrolysis | Glenthmycin B (2) | Degradation | Yielded aglycone (14) for X-ray analysis and amino sugar residues. acs.orgresearchgate.net |
| Base Treatment | Isomeric Glenthmycins | Reactivity Probe | Induced intramolecular trans-esterification, confirming structural relationships. acs.orgnih.gov |
Elucidation of Glenthmycin Amino Sugar Residues
A crucial and unexpected discovery in the structural elucidation of the glenthmycins was the nature of their sugar components. The acid hydrolysis of Glenthmycin B not only yielded the aglycone but also two novel amino sugar residues, which were isolated as glenthose lactams A and B. acs.orguq.edu.auresearchgate.net
Determining the absolute stereochemistry of these unique sugar moieties was essential for the complete structural assignment. This was accomplished using a derivatization technique known as Mosher's method. researchgate.net By reacting one of the sugar derivatives (glenthose lactam A) with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), diastereomeric esters were formed. acs.orgnih.gov Careful analysis of the ¹H NMR spectra of these diastereomers allowed for the unambiguous assignment of the absolute configuration of the stereogenic centers within the amino sugar. acs.orgresearchgate.net This information was the final piece required to define the complete, absolute structure of Glenthmycin B and, by extension, its analogues like Glenthmycin K.
Structure Activity Relationship Sar Studies of Glenthmycins and Glenthmycin K
Comparative Analysis of Natural Glenthmycins (A–M) and Semisynthetic Analogues
A comprehensive SAR analysis was conducted on the thirteen natural glenthmycins (A–M) isolated from the Australian pasture plant-derived Streptomyces sp. CMB-PB041, alongside a series of semisynthetic analogues. researchgate.net, nih.gov, acs.org This comparative study revealed a promising pharmacophore with potent activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.net, acs.org
The natural glenthmycins (1-13) exhibited varying degrees of antibacterial activity. researchgate.net The investigation was extended by creating semisynthetic analogues (14, 21-26) to probe the influence of specific structural modifications. researchgate.net One of the most significant findings from this comparative analysis was the activity of the aglycone (14), obtained from the hydrolysis of glenthmycin B. nih.gov, acs.org Its activity profile, when compared to its glycosylated parent compound, helped to elucidate the role of the amino sugar moieties.
While many of the natural and modified compounds showed activity, the semisynthetic analogue glenthmycin K 9-valerate (26) emerged as a uniquely potent compound, displaying broad and powerful inhibition against the entire panel of tested Gram-positive pathogens. researchgate.net, nih.gov This enhanced activity highlights the value of semisynthetic modification in optimizing the natural scaffold. A notable feature of the glenthmycin family is the lack of detectable cytotoxicity against eukaryotic cells (fungal and human carcinoma), indicating a selective antibacterial action. researchgate.net, acs.org
| Compound | Type | Target Pathogens | IC50 (μM) |
| Glenthmycins A-M (1-13) | Natural | Gram-positive bacteria (MRSA, VRE) | Varied |
| Glenthmycin K 9-valerate (26) | Semisynthetic | Gram-positive bacteria (full panel) | 0.2–1.6 |
Identification of Key Structural Motifs for Biological Activity
The SAR studies have enabled the identification of several structural motifs that are critical for the antibacterial activity of the glenthmycin class.
Glycosylation: The presence and nature of the amino sugar residues attached to the macrocycle play a significant role in modulating activity. The comparison between glycosylated compounds like glenthmycin B and its aglycone derivative demonstrated that these sugar moieties are important contributors to the molecule's antibacterial efficacy. nih.gov, acs.org
Peripheral Modifications: The analysis of the 13 natural glenthmycins, which differ in their peripheral functionalities, alongside the designed semisynthetic analogues, has shown that modifications at specific positions on the macrocycle can dramatically influence potency and spectrum of activity. The esterification at the C9 position, for example, proved to be a particularly effective strategy for enhancing antibacterial effects. researchgate.net
Through the systematic comparison of these compounds, a clear Gram-positive antibacterial pharmacophore has been defined, providing a blueprint for future drug design. researchgate.net, acs.org
Mechanistic Insights from Structure–Activity Correlations
The correlation between the chemical structures of the glenthmycins and their biological activity provides valuable clues about their mechanism of action. The SAR analysis revealed that the specific three-dimensional arrangement of the macrocyclic spirotetronate core and its substituents is finely tuned for potent antibacterial action.
The consistent activity against a range of Gram-positive bacteria, coupled with a lack of toxicity towards eukaryotic cells, strongly suggests that glenthmycins target a bacterial-specific process or structure. researchgate.net, acs.org The structural modifications that lead to enhanced potency, such as the addition of a valerate (B167501) ester at the C9 position of glenthmycin K, likely improve the molecule's ability to bind to its target, increase its cell wall penetration, or enhance its stability. researchgate.net The defined antibacterial pharmacophore represents the essential features required for this selective interaction, though the precise molecular target remains a subject for further investigation.
Role of Semisynthetic Modifications (e.g., 9-valerate) in Activity Enhancement
Semisynthetic modification has proven to be a powerful tool for unlocking the full potential of the glenthmycin scaffold. The most striking example is the creation of glenthmycin K 9-valerate. researchgate.net This specific analogue demonstrated a remarkable enhancement in antibacterial potency, distinguishing it from all the natural glenthmycins (A–M) and other prepared analogues. researchgate.net, acs.org
Glenthmycin K 9-valerate was found to potently inhibit the growth of a full panel of Gram-positive pathogens with IC50 values in the low micromolar to sub-micromolar range (0.2–1.6 μM). nih.gov, uq.edu.au This represents a significant improvement in both the potency and, potentially, the spectrum of activity compared to the parent natural products. researchgate.net The addition of the valerate group, a five-carbon ester chain, at the C9 hydroxyl position of glenthmycin K is directly responsible for this superior activity. This modification likely enhances the compound's physicochemical properties, such as lipophilicity, which may facilitate better interaction with or transport across the bacterial cell membrane to reach its intracellular target. This result underscores the value of targeted chemical modifications to natural product scaffolds for developing next-generation antibiotics.
Molecular and Cellular Activity Profiling
In Vitro Biological Activity Spectrum against Gram-Positive Pathogens
Glenthmycin K and its derivatives have demonstrated a notable spectrum of activity against various Gram-positive bacteria. Studies indicate that the spirotetronate pharmacophore is effective against this class of pathogens researchgate.netnih.gov. Specifically, Glenthmycin K 9-valerate (a semisynthetic analogue) was highlighted for its potent inhibition of a broad panel of Gram-positive pathogens, with reported IC50 values ranging from 0.2 to 1.6 μM researchgate.netnih.gov. While specific MIC values for Glenthmycin K against a wide array of Gram-positive species are not detailed in the provided search results, the general class of spirotetronates, including compounds like abyssomicins, are known to target Gram-positive bacteria mdpi.comdemokritos.gr. Other spirotetronates have also shown activity against Bacillus thuringiensis and Bacillus subtilis researchgate.net.
Evaluation of Activity against Specific Resistant Strains (e.g., MRSA, VRE)
A key finding regarding Glenthmycin K is its efficacy against prevalent antibiotic-resistant strains. Research indicates that Glenthmycin K and its related analogues exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) researchgate.netnih.gov. This is a critical characteristic, as MRSA and VRE infections pose significant challenges in clinical settings due to their resistance to established antibiotics openmicrobiologyjournal.commdpi.comfrontiersin.org. The ability of Glenthmycin K to inhibit the growth of these resistant pathogens underscores its potential as a novel therapeutic lead against multidrug-resistant infections researchgate.netnih.gov. For instance, the semisynthetic analogue glenthmycin K 9-valerate was particularly effective against a full panel of Gram-positive pathogens, including MRSA and VRE researchgate.netnih.gov.
Assessment of Cellular Selectivity and Eukaryotic Cell Interactions
The selectivity of Glenthmycin K towards bacterial cells over eukaryotic cells is a crucial aspect for its therapeutic development. Studies have reported that Glenthmycin K and its related spirotetronate analogues exhibit no detectable cytotoxicity towards eukaryotic cells, including fungal and human carcinoma cell lines researchgate.netnih.gov. This suggests a favorable safety profile concerning mammalian cells, a vital consideration for any potential drug candidate. Cytotoxicity assays, such as those measuring lactate (B86563) dehydrogenase (LDH) release or using luminescent probes, are standard methods for assessing such interactions nih.govthermofisher.compromega.ca. The lack of significant cytotoxicity indicates that Glenthmycin K may selectively target bacterial processes without causing substantial harm to host cells.
Unraveling Molecular Targets and Mode of Action (General for Spirotetronates)
While specific molecular targets for Glenthmycin K are not explicitly detailed in the provided literature snippets, the general mode of action for the spirotetronate class of compounds offers insight. Spirotetronates are known to possess diverse biological activities, including antibacterial and antitumor properties mdpi.comacs.orgnih.gov. Some spirotetronates, such as spirohexenolide A, have been shown to target human macrophage migration inhibitory factor (hMIF), influencing cellular signaling pathways acs.orgnih.gov. For their antibacterial action, spirotetronates are generally understood to interfere with essential bacterial processes. For example, abyssomicins, a related class of spirotetronates, have demonstrated antibacterial potential by targeting the pABA pathway mdpi.com. Other research on spirotetronates suggests that their antibiotic activity may be linked to mechanisms similar to known antibiotics like nisin nih.gov. The biosynthesis of spirotetronates often involves a characteristic intramolecular Diels-Alder (IMDA) reaction, which is a key step in forming their complex molecular scaffold demokritos.grnih.govnih.gov.
Advanced Research Methodologies Applied to Glenthmycins
Miniaturized Cultivation Profiling for Producer Strains
The isolation of glenthmycins was facilitated by miniaturized cultivation profiling of the producer strain, Streptomyces sp. CMB-PB041. acs.orgnih.gov This technique involves growing the microorganism in a variety of small-scale culture conditions to explore a wide range of metabolic states. By systematically altering media components and growth parameters, researchers can induce the production of secondary metabolites that might not be expressed under standard laboratory conditions. This high-throughput approach allows for the rapid screening of numerous culture conditions, maximizing the potential for discovering novel natural products. In the case of the glenthmycins, this profiling was a critical first step that led to the successful isolation of 13 new macrocyclic spirotetronates, including Glenthmycin K. acs.orgnih.gov
Molecular Network Analysis in Compound Discovery
Molecular network analysis has been a pivotal tool in the discovery and characterization of the glenthmycin family. acs.orgnih.gov This computational method organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, clustering structurally related molecules into networks. nih.gov Each molecule is represented as a node, and the similarity between their fragmentation patterns is represented by edges connecting the nodes. nih.gov This approach allows for the visualization of the entire metabolome of an organism and the rapid identification of new analogues of known compounds. For the glenthmycins, molecular networking enabled the researchers to navigate the complex mixture of metabolites produced by Streptomyces sp. CMB-PB041 and to identify and prioritize the novel glenthmycin compounds for isolation and structural elucidation. acs.orgnih.gov This technique was instrumental in recognizing the presence of a family of related compounds and guided the subsequent chemical analysis. acs.orgnih.gov
Metabolomic Profiling for Chemical Diversity Assessment
Metabolomic profiling, particularly using liquid chromatography-high resolution mass spectrometry (LC-HRMS), is a powerful strategy for assessing the chemical diversity of microbial extracts. mdpi.comnih.gov This technique provides a comprehensive snapshot of the small molecules produced by an organism under specific conditions. By comparing the metabolomic profiles of Streptomyces sp. CMB-PB041 grown under different conditions (as informed by miniaturized cultivation profiling), researchers can identify unique chemical signatures and assess the richness of the produced secondary metabolites. acs.org The application of metabolomics in the study of glenthmycins allows for a detailed comparison of the chemical inventory of the producer strain, aiding in the dereplication of known compounds and highlighting the presence of novel chemical entities. acs.orgmdpi.comnih.gov
| Parameter | Description |
| Technique | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |
| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes to capture a wider range of compounds. mdpi.com |
| Data Analysis | Principal Component Analysis (PCA) and other statistical methods to compare metabolic profiles across different samples. mdpi.com |
| Output | A comprehensive list of detected molecular features (mass-to-charge ratio and retention time) and their relative abundances. |
Genomic and Bioinformatic Approaches for Biosynthesis Prediction
Understanding the biosynthesis of natural products like the glenthmycins is greatly enhanced by genomic and bioinformatic analyses. By sequencing the genome of the producing organism, Streptomyces sp. CMB-PB041, researchers can identify the biosynthetic gene clusters (BGCs) responsible for the production of these complex molecules. nih.govmdpi.com Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to predict the BGCs within the genome and to hypothesize the structure of the resulting natural products. nih.gov This in silico analysis can predict the type of core scaffold, such as a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS), and the enzymatic domains responsible for the various chemical modifications. nih.govmdpi.comnih.gov This predictive approach provides valuable insights into the biosynthetic pathway of the glenthmycins and can guide efforts for genetic engineering to produce novel derivatives. nih.gov
| Bioinformatic Tool | Function |
| antiSMASH | Identifies and annotates secondary metabolite biosynthetic gene clusters within a genome sequence. nih.gov |
| GeneMarkS | Predicts genes within the sequenced genome. nih.gov |
| MIBiG | (Minimum Information about a Biosynthetic Gene cluster) A repository for comparison with known BGCs. mdpi.com |
Future Research Directions and Challenges
Comprehensive Elucidation of Complete Biosynthetic Pathways for Glenthmycins
The biosynthesis of complex natural products like Glenthmycins is orchestrated by intricate enzymatic machinery, often involving large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, alongside various tailoring enzymes researchgate.netmdpi.com. While initial studies have identified gene clusters associated with the production of Glenthmycins and related spirotetronates, a complete, end-to-end understanding of the entire biosynthetic pathway remains elusive researchgate.net. Research is needed to fully characterize the functions of all enzymes involved, particularly those responsible for late-stage modifications, glycosylation, and the precise assembly of the spiroketal core. Elucidating these pathways is crucial for enabling metabolic engineering strategies to produce Glenthmycins and their analogues more efficiently or to generate novel structural variants through combinatorial biosynthesis anr.frnih.gov.
Development of Advanced Synthetic Strategies for Glenthmycin K and Novel Analogues
The structural complexity of Glenthmycin K poses significant hurdles for total chemical synthesis nih.govnih.gov. Current synthetic efforts for related spirotetronates highlight the challenges in controlling stereochemistry, constructing the spiroketal moiety, and assembling the macrocyclic framework nih.govnih.gov. Developing more efficient, stereoselective, and scalable synthetic routes is paramount for providing sufficient quantities of Glenthmycin K for preclinical and clinical evaluation, as well as for creating diverse libraries of synthetic analogues. Such strategies could involve novel C-H functionalization techniques, asymmetric catalysis, and innovative ring-closing methodologies rsc.orgepfl.ch. The synthesis of analogues with modified side chains or core structures could lead to compounds with improved potency, broader spectrum of activity, or altered pharmacokinetic properties.
Deeper Mechanistic Characterization of Spirotetronate Biological Actions
While Glenthmycin K and other spirotetronates are known for their potent antibacterial activity, the precise molecular mechanisms underlying their biological actions are not fully elucidated researchgate.netnih.gov. Current research suggests that some spirotetronates may inhibit protein synthesis, similar to other macrolide antibiotics, by binding to ribosomal subunits researchgate.netnih.gov. However, a deeper understanding of their specific cellular targets, binding interactions, and downstream effects is essential. Investigating these mechanisms can reveal new vulnerabilities in bacteria and guide the rational design of more effective antimicrobial agents. Furthermore, exploring potential off-target effects or alternative biological activities, such as antiviral or anticancer properties, warrants further investigation nih.govnih.govgsconlinepress.com.
Exploration of New Chemical Space within the Spirotetronate Family
The spirotetronate family encompasses a diverse array of natural products with varied biological activities researchgate.netnih.govnih.gov. Glenthmycins themselves represent a significant expansion of this family, with Glenthmycin K showing exceptional potency against Gram-positive pathogens researchgate.net. Future research should focus on exploring the broader chemical space of spirotetronates by isolating new compounds from diverse microbial sources, employing advanced cultivation techniques, and utilizing genomic mining approaches researchgate.netanr.frresearchgate.net. Furthermore, the systematic synthesis and evaluation of novel structural analogues, derived from both Glenthmycin K and other known spirotetronates, are crucial for identifying compounds with enhanced therapeutic profiles. This includes investigating modifications to the macrolactam ring, the spiroketal system, and the sugar moieties, as seen with the promising activity of Glenthmycin K 9-valerate researchgate.net.
Integration of Academic Drug Discovery Models for Glenthmycin K Research
Translating the promising in vitro activity of Glenthmycin K into clinically viable drug candidates requires the integration of robust academic drug discovery models gsconlinepress.comscielo.brrsc.org. This involves establishing efficient screening platforms to identify lead compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting comprehensive preclinical studies. Challenges in natural product drug discovery often include difficulties in scaling up production, achieving sufficient bioavailability, and overcoming potential toxicities beilstein-journals.orgengineering.org.cn. Therefore, fostering collaborations between academic researchers, synthetic chemists, microbiologists, and pharmacologists will be vital. Utilizing advanced computational tools for target identification and virtual screening, alongside high-throughput screening and synthetic biology approaches, can accelerate the discovery and development process for Glenthmycin K and its derivatives anr.frf1000research.comnih.gov.
Q & A
Q. What experimental methodologies are recommended for validating the structural integrity of Glenthmycin K?
To confirm the molecular structure, employ a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and crystallographic analysis. For reproducibility, document solvent systems, temperature conditions, and calibration standards used in each method. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities in stereochemistry . Example workflow:
- Step 1 : Purify the compound using column chromatography (eluent ratios and stationary phase details required).
- Step 2 : Record NMR spectra in deuterated solvents (e.g., DMSO-d6) and compare with predicted shifts from databases.
- Step 3 : Resolve discrepancies via X-ray diffraction and refine atomic coordinates using software like SHELXL .
Q. How can researchers design robust in vitro assays to assess Glenthmycin K’s bioactivity?
Prioritize dose-response experiments with controls for cytotoxicity and solvent effects. Use standardized cell lines (e.g., HEK293 for eukaryotic models) and validate assays via IC/EC calculations. Include replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc Tukey) to minimize Type I errors. For microbial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing .
Advanced Research Questions
Q. How should contradictory data on Glenthmycin K’s mechanism of action be reconciled across studies?
Apply triangulation by integrating findings from orthogonal methods:
- Pharmacological : Compare receptor-binding assays (e.g., SPR) with gene expression profiling (RNA-seq) to identify downstream targets.
- Computational : Use molecular docking simulations to predict binding affinities and cross-reference with kinetic data .
- Meta-Analysis : Systematically review datasets for confounding variables (e.g., batch effects, solvent purity) using PRISMA guidelines .
Q. What strategies optimize the synthesis of Glenthmycin K derivatives for structure-activity relationship (SAR) studies?
Adopt a modular synthesis approach:
- Scaffold Modification : Introduce functional groups (e.g., halogens, methyl) at positions predicted by QSAR models to enhance binding.
- Reaction Monitoring : Use HPLC-MS to track intermediate stability and byproduct formation.
- Yield Optimization : Apply DoE (Design of Experiments) to vary catalysts, temperatures, and reaction times. Document failure cases to refine protocols .
Q. How can researchers address reproducibility challenges in in vivo pharmacokinetic studies of Glenthmycin K?
Standardize animal models (e.g., C57BL/6 mice) and dosing regimens. Use LC-MS/MS for plasma concentration measurements and validate assays with internal standards (e.g., deuterated analogs). Publish raw datasets (e.g., deposition in Zenodo) and detailed protocols for cross-lab validation .
Methodological Frameworks
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and prioritize follow-up experiments .
- Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) for clinical relevance, or PECO (Population, Exposure, Comparator, Outcome) for environmental studies .
Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
